1H-Pyrazolo[3,4-B]pyridin-6-amine
説明
Significance of Pyrazolo[3,4-B]pyridine Derivatives in Heterocyclic Chemistry
Pyrazolo[3,4-b]pyridine derivatives represent a critical class of nitrogen-containing heterocyclic compounds. clockss.org Their importance stems from their structural analogy to purine (B94841) bases, which are fundamental components of nucleic acids. This similarity has made them a focal point in the design and synthesis of molecules with potential therapeutic applications. researchgate.netrsc.org The pyrazolo[3,4-b]pyridine scaffold is a versatile platform that allows for substitution at multiple positions (N1, C3, C4, C5, and C6), enabling the fine-tuning of its physicochemical and biological properties. nih.gov
The academic interest in these compounds is underscored by the more than 300,000 described 1H-pyrazolo[3,4-b]pyridines, featured in over 5,500 references, including 2,400 patents. nih.govresearchgate.net This extensive body of research highlights the scaffold's role in the development of novel compounds with applications ranging from medicinal chemistry to materials science. nih.govresearchgate.net The exploration of pyrazolo[3,4-b]pyridines has led to the discovery of potent inhibitors for a variety of kinases, as well as compounds with antimicrobial, antiviral, and anticancer properties. clockss.orgjst.go.jpresearchgate.net
Historical Development and Early Syntheses of Pyrazolo[3,4-B]pyridines
The journey of pyrazolo[3,4-b]pyridines in the scientific literature began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908. nih.govmdpi.com This pioneering work involved the treatment of diphenylhydrazone and pyridine (B92270) with iodine. mdpi.com Just a few years later, in 1911, Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives. researchgate.netmdpi.com His method, which involved reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, established a foundational synthetic strategy that remains widely used. mdpi.com
Early synthetic routes primarily focused on two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole (B372694) core, or the formation of a pyrazole ring on a pre-existing pyridine structure. nih.govmdpi.com The former approach, often utilizing 3-aminopyrazole (B16455) derivatives as starting materials, has been the more dominant strategy. nih.gov These early syntheses laid the groundwork for the development of more sophisticated and efficient methods, including multi-component reactions and the use of various catalysts to improve yields and regioselectivity. clockss.orgresearchgate.netresearchgate.net
Overview of the 1H-Pyrazolo[3,4-B]pyridin-6-amine Structural Motif in Scholarly Context
Within the broad family of pyrazolo[3,4-b]pyridines, the this compound structural motif holds particular importance. The presence of an amine group at the C6 position of the pyridine ring introduces a key functional handle for further chemical modifications. This amino group can act as a nucleophile or be transformed into other functional groups, making it a valuable building block for creating diverse libraries of compounds.
The synthesis of 6-aminopyrazolo[3,4-b]pyridines often involves the cyclization of precursors that incorporate an amino or a protected amino group. For instance, the reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with hydrazine (B178648) or methylhydrazine can lead to the formation of 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. d-nb.info The strategic placement of the amino group at the 6-position has been shown to be crucial for the biological activity of certain derivatives.
Scope and Academic Importance of Research on this compound
Research focusing on this compound and its derivatives is driven by the quest for new molecules with specific functionalities. The academic importance of this scaffold is evident in its frequent appearance in studies aimed at developing novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org The pyrazolo[3,4-b]pyridine core, with an amine at the C6 position, provides a versatile template for designing inhibitors that can target the ATP-binding site of kinases.
The ability to functionalize the C6-amino group allows for the exploration of a vast chemical space, leading to the identification of compounds with high potency and selectivity. nih.gov Furthermore, the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks, including those with a C6-amino group, is a continuous area of research, with new and efficient synthetic protocols being developed. nih.gov These studies not only expand the library of available compounds but also contribute to a deeper understanding of the structure-activity relationships of this important class of heterocycles.
Structure
3D Structure
特性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOWZFVBMJORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717401 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-49-5 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Studies of 1h Pyrazolo 3,4 B Pyridin 6 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 1H-pyrazolo[3,4-b]pyridin-6-amine. While specific DFT studies on the parent this compound are not extensively detailed in the available literature, the principles can be applied to understand its characteristics. The pyrazolo[3,4-b]pyridine core is a polarized system, with the pyrazole (B372694) ring being electron-rich and the pyridine (B92270) ring being electron-deficient. researchgate.net
DFT calculations can be employed to determine various molecular properties that govern the reactivity and interaction of the molecule. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.
For a series of pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to study their molecular geometry and intermolecular interactions. researchgate.net In one study, quantum chemical descriptors confirmed that a specific derivative, 1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]-pyridine-4-ol, was the most potent and reactive among the investigated compounds, which was consistent with experimental results. researchgate.net These studies highlight the utility of DFT in rationalizing and predicting the chemical behavior of this class of compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been the subject of numerous molecular docking studies to explore their inhibitory potential against various biological targets. For instance, novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives have been synthesized and their interactions with phosphodiesterase 7A1 and Trypanosoma brucei urate oxidase have been investigated using molecular docking. researchgate.net These studies help in understanding the key interactions within the binding cavity of the protein. researchgate.net
In a study on newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidine derivatives, molecular docking analyses revealed significant interactions with the catalytical domain of PARP1 and human corticotropin-releasing factor receptor 1. bohrium.com Specifically, compound 10ah showed a docking score of -7.42 kcal/mol against PARP1, while 10bh exhibited a docking score of -10.77 kcal/mol against the corticotropin-releasing factor receptor 1. bohrium.com These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold in designing potent inhibitors for various therapeutic targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. This method complements molecular docking by refining the binding poses and providing a more realistic representation of the interactions in a simulated physiological environment.
For instance, a 100 ns MD simulation study of pyrazolo-pyridine fused tetrazolo-pyrimidine derivatives revealed the stable conformation and binding energy of the compounds within the target protein's binding site. bohrium.com Similarly, MD simulations of 6-aryl-pyrazolo[3,4-b]pyridines complexed with glycogen (B147801) synthase kinase-3β (GSK-3β) validated the importance of key residues like Lys85, Val135, Leu188, and Asp200 in the active site for inhibitor binding and selectivity. researchgate.net These simulations are crucial for confirming the stability of the interactions predicted by molecular docking and for understanding the dynamic behavior of the complex.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity. These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity.
The 1H-pyrazolo[3,4-b]pyridine scaffold allows for structural modifications at five key positions: N(1), C(3), C(4), C(5), and C(6), providing a vast chemical space for SAR exploration. researchgate.net For example, in a series of 6-aryl-pyrazolo[3,4-b]pyridines designed as GSK-3 inhibitors, SAR studies revealed that the nature of the substituent at the N-position significantly influences the biological activity. researchgate.net Specifically, a 6-benzylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile showed potent and selective inhibition of COX-2. researchgate.net
QSAR studies employ statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. A 3D-QSAR approach using comparative molecular field analysis (CoMFA) was applied to a large set of diarylheterocyclic derivatives, including pyrazolo[3,4-b]pyridines, to understand their COX-2 selective inhibition. researchgate.net Such models provide predictive tools for designing new inhibitors with improved potency and selectivity. The development of new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines with anti-tumor efficacy has also been guided by SAR principles. nih.gov
Conformational Analysis and Tautomerism Studies (1H- vs 2H-isomers)
The 1H-pyrazolo[3,4-b]pyridine system can exist in two main tautomeric forms: the 1H- and 2H-isomers. researchgate.net The position of the proton on the pyrazole ring can significantly influence the molecule's properties and its interactions with biological targets. Computational methods are valuable for determining the relative stabilities of these tautomers.
Pharmacological and Biological Activities of 1h Pyrazolo 3,4 B Pyridin 6 Amine Derivatives
Anticancer and Antiproliferative Potency
Derivatives of 1H-Pyrazolo[3,4-b]pyridin-6-amine represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly in oncology. Their structural framework serves as a versatile scaffold for the design of potent inhibitors targeting key players in cancer progression. Research has demonstrated that these compounds exhibit considerable anticancer and antiproliferative activities through various mechanisms, including the inhibition of critical protein kinases involved in oncogenic signaling pathways.
In Vitro Cytotoxicity against Cancer Cell Lines
The anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives has been substantiated through numerous in vitro studies assessing their cytotoxic effects against a diverse panel of human cancer cell lines. These assays are fundamental in determining the direct antiproliferative impact of these compounds on cancer cells.
One study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against lung (A-549), liver (HepG2), and colon (HCT-116) cancer cell lines. scirp.org A particularly potent derivative, a pyridopyrazolopyrimidine compound designated 8b, demonstrated significant activity with IC50 values of 2.6 µM against HepG2 and 2.3 µM against HCT-116. scirp.org
In the context of Tropomyosin Receptor Kinase (TRK) inhibition, a synthesized pyrazolo[3,4-b]pyridine derivative known as C03 was tested for its ability to inhibit the proliferation of the Km-12 colon cancer cell line, showing an IC50 value of 0.304 μM. nih.gov This compound also exhibited notable selectivity when tested against the MCF-7 breast cancer cell line. nih.gov Further research into pyrazolopyrazine derivatives, a related class of compounds, also showed very significant inhibitory activity against the MCF-7 breast cancer cell line for specific derivatives. researchgate.net
Additionally, other derivatives have been evaluated for their antiproliferative effects on various cancer cell lines, including glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cells, demonstrating micromolar efficacy. nih.gov
| Compound Class | Specific Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| Pyridopyrazolopyrimidine | 8b | Hep G2 | Liver Cancer | 2.6 | scirp.org |
| Pyridopyrazolopyrimidine | 8b | HCT-116 | Colon Cancer | 2.3 | scirp.org |
| Pyrazolo[3,4-b]pyridine | C03 | Km-12 | Colon Cancer | 0.304 | nih.gov |
| Pyrazolo[3,4-b]pyridine | - | MCF-7 | Breast Cancer | Selective Activity | nih.gov |
| Pyrazolopyrazine | 25i, 25j | MCF-7 | Breast Cancer | Significant Inhibition | researchgate.net |
In Vivo Antitumor Efficacy in Murine Models
Select 1H-pyrazolo[3,4-b]pyridine derivatives with promising in vitro activity have been advanced to in vivo studies using murine models to assess their antitumor efficacy in a physiological setting. These studies are critical for validating the therapeutic potential of the compounds.
A series of new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines demonstrated potent in vitro antiproliferative activity at low micromolar levels. mdpi.com The most effective of these analogues were subsequently evaluated in vivo, where they were found to inhibit tumor growth in an orthotopic breast cancer mouse model. mdpi.com A significant finding from this study was that the novel compounds did not exhibit systemic toxicity, affecting only the implanted tumors. mdpi.com
In another study focused on Fibroblast Growth Factor Receptor (FGFR) inhibition, a derivative designated as 7n was selected for in vivo evaluation based on its excellent in vitro potency and favorable pharmacokinetic properties. nih.gov This compound showed significant antitumor activity in a FGFR1-driven H1581 non-small cell lung cancer xenograft model, highlighting its potential for further drug development. nih.govnih.gov
Specific Molecular Targets in Oncogenesis
The anticancer activity of 1H-pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to inhibit specific protein kinases that are crucial for the growth and survival of cancer cells. These targeted therapies represent a more precise approach to cancer treatment compared to traditional chemotherapy.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). nih.govsemanticscholar.org A significant challenge in ALK-targeted therapy is the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation. nih.govsemanticscholar.org
Researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives specifically to overcome this resistance. nih.govnih.gov A novel and potent inhibitor, compound 10g, demonstrated exceptional enzymatic activity, with an IC50 of less than 0.5 nM against both the wild-type ALK (ALK-wt) and the resistant ALK-L1196M mutant. nih.govsemanticscholar.orgnih.gov This compound strongly suppressed the proliferation of cells harboring the EML4-ALK fusion protein by inducing apoptosis and blocking the ALK signaling pathway. nih.govnih.gov
| Compound | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| 10g | ALK-wt | <0.5 | nih.govsemanticscholar.orgnih.gov |
| ALK-L1196M | <0.5 | nih.govsemanticscholar.orgnih.gov |
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of neurotrophin receptors whose aberrant activation, often through chromosomal rearrangements leading to NTRK gene fusions, is implicated in a wide range of cancers. nih.govnih.gov Consequently, TRK kinases have become important therapeutic targets. nih.govmdpi.com
Utilizing scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. nih.gov Among them, compound C03 showed an IC50 value of 56 nM against TRKA. nih.gov The pyrazolo[3,4-b]pyridine scaffold is considered effective for kinase inhibitors as the pyrazole (B372694) portion can act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions within the kinase's active site. nih.gov
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1–4), plays a crucial role in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is documented in many cancers, making these receptors attractive therapeutic targets. nih.govnih.govmdpi.com
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors. nih.govnih.gov Systematic structure-activity relationship (SAR) explorations led to the identification of compound 7n as a promising candidate. nih.gov This compound exhibited excellent potency against FGFR1–3 and demonstrated good selectivity over other protein kinases. nih.gov Immunoblot analysis confirmed that compound 7n effectively suppressed FGFR signaling in cancer cells. nih.gov The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain. nih.gov
Tank-Binding Kinase 1 (TBK1) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as a promising class of inhibitors for TANK-Binding Kinase 1 (TBK1), a key enzyme in signaling pathways related to innate immunity, neuroinflammation, and oncogenesis. nih.gov Extensive research involving rational drug design and structure-activity relationship (SAR) studies has led to the development of highly potent TBK1 inhibitors based on this scaffold. nih.gov
One study optimized a series of these derivatives, culminating in the discovery of compound 15y , which demonstrated exceptional potency with an IC50 value of 0.2 nM against TBK1. nih.govnih.gov This compound also exhibited good selectivity. nih.gov The research highlighted that specific substitutions on the pyrazolo[3,4-b]pyridine core are crucial for high-affinity binding to the kinase domain of TBK1. nih.gov For comparison, established TBK1 inhibitors such as BX795 and MRT67307 showed IC50 values of 7.1 nM and 28.7 nM, respectively, in the same experimental conditions. nih.gov Furthermore, compound 15y was shown to effectively inhibit the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells and displayed antiproliferative effects on several cancer cell lines, including A172, U87MG, and A375. nih.gov
Table 1: TBK1 Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives and Reference Compounds
| Compound | Target | IC50 (nM) |
|---|---|---|
| 15y | TBK1 | 0.2 |
| BX795 | TBK1 | 7.1 |
| MRT67307 | TBK1 | 28.7 |
| BAY-985 | TBK1 | 2.0 |
Glycogen (B147801) Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase-1 (CDK-1) Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile template for designing inhibitors of multiple kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase-1 (CDK-1).
A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines were optimized to create potent inhibitors of GSK-3, a serine/threonine kinase involved in numerous cellular processes. researchgate.netnih.gov These derivatives demonstrated excellent selectivity for GSK-3 over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov One notable compound from this series, compound 16 , exhibited an outstanding GSK-3 inhibitory activity with an IC50 value of 0.0008 µM. researchgate.net Other derivatives, such as compounds 21 , 22 , and 23 , were also described as potent inhibitors of human GSK-3α, with IC50 values of 56 nM, 18 nM, and 11 nM, respectively. researchgate.net
In the context of CDK inhibition, structure-activity studies of 1H-pyrazolo[3,4-b]pyridines led to the discovery of potent and selective inhibitors of both CDK1 and CDK2. nih.govnih.gov A derivative identified as 21h (BMS-265246) was found to be a highly potent inhibitor, with an IC50 of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E. nih.govresearchgate.net The introduction of a 2,6-difluorophenyl substitution was determined to be critical for achieving this high level of inhibitory activity. nih.gov Another compound, SQ-67563 , was also shown to be a potent and selective inhibitor of CDK1/CDK2 in vitro. nih.gov
Table 2: Inhibition of GSK-3 and CDK-1 by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 16 | GSK-3 | 0.8 |
| Compound 21 | hGSK-3α | 56 |
| Compound 22 | hGSK-3α | 18 |
| Compound 23 | hGSK-3α | 11 |
| 21h (BMS-265246) | CDK1/cyclin B | 6 |
Cyclooxygenase (COX) Inhibition (e.g., COX-2 selectivity)
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Research has focused on developing compounds with selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. scholarhub.vnmdpi.com
Studies have reported the synthesis of new pyrazole and pyrazolo[3,4-b]pyridine derivatives designed specifically as anti-inflammatory agents that function by inhibiting the COX-2 enzyme. nih.gov The structural features of these compounds are often analogous to known selective COX-2 inhibitors like celecoxib. mdpi.com The development of these derivatives provides a pathway to novel anti-inflammatory agents with potentially improved safety profiles. scholarhub.vn
Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Signaling Pathway Blockade)
The anticancer activity of 1H-pyrazolo[3,4-b]pyridine derivatives is linked to several mechanisms of action within cancer cells, most notably the induction of apoptosis and the blockade of critical signaling pathways.
Several derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net For instance, the CDK inhibitor SQ-67563 acts as a cytotoxic agent that can induce apoptosis and block cell cycle progression. nih.gov A series of 1H-pyrazolo[3,4-b]quinoline-3-amine derivatives were evaluated for their anticancer efficacy, with compound QTZ05 showing potent and selective activity against colon cancer cell lines. researchgate.net Further investigation revealed that QTZ05 caused cell cycle arrest in the sub-G1 phase and induced apoptosis, characterized by chromatin condensation. researchgate.net
In addition to apoptosis, these compounds can interfere with key signaling pathways essential for cancer cell proliferation and survival. A novel and potent inhibitor of the ALK-L1196M mutant, compound 10g , was shown to strongly suppress the proliferation of cancer cells by inducing apoptosis and blocking the ALK signaling pathway. nih.gov Similarly, a series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines demonstrated potent in vitro antiproliferative activity at low micromolar concentrations without affecting normal cells. researchgate.net One tricyclic pyridopyrazolopyrimidine derivative, compound 8b , displayed high potency against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines, with IC50 values of 2.9, 2.6, and 2.3 µM, respectively. scirp.org
Antimicrobial and Antifungal Efficacy
The 1H-pyrazolo[3,4-b]pyridine nucleus is a core component of various compounds exhibiting significant antimicrobial and antifungal properties. nih.govresearchgate.net This scaffold's versatility has allowed for the synthesis of derivatives with a broad spectrum of activity against diverse microbial pathogens, including drug-resistant strains. acs.orgnih.gov
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. japsonline.com In vitro testing has confirmed the antibacterial potential of these compounds against a range of bacterial species. nih.gov
One study evaluated a series of pyrazolo[3,4-b]pyridines (compounds 6a-h ) against bacterial strains using the disk diffusion method. japsonline.com Several of these derivatives showed moderate activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. japsonline.com For example, compound 6d exhibited a 16 mm inhibition zone against E. coli. japsonline.com Another study highlighted compounds 2g and 2j , which showed significant inhibitory activity against vancomycin-resistant Enterococcus (VRE), a challenging Gram-positive pathogen, at a concentration of 8 μg/mL. acs.org
Table 3: Antibacterial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives (Inhibition Zone in mm)
| Compound | B. subtilis (Gram +) | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
|---|---|---|---|---|
| 6a | 12 | - | - | - |
| 6b | 13 | 12 | 13 | - |
| 6c | 12 | - | - | - |
| 6d | 14 | - | 16 | - |
| 6g | 13 | - | - | - |
| 6h | 14 | - | 12 | 13 |
Note: A dash (-) indicates weak or no reported activity in the source.
Antifungal Spectrum (e.g., Fusarium oxysporum)
The antifungal properties of 1H-pyrazolo[3,4-b]pyridine derivatives extend to various fungal species, including significant plant pathogens. The pyrazole skeleton and its derivatives have shown excellent inhibitory activity against Fusarium oxysporum, a fungus responsible for Bayoud disease in date palms. nih.gov
In a review of compounds tested against Fusarium oxysporum f. sp. albedinis, pyrazole derivatives were noted for their effectiveness. nih.gov For instance, compound 4 , a pyrazole derivative, demonstrated the best fungal inhibition among a tested series, with an IC50 value of 99.1 μg/mL. nih.gov Another study identified that pyrazolo[3,4-b]pyridine derivatives 160 and 161 exhibited moderate antifungal activity against Saccharomyces cerevisiae and Candida albicans, respectively. nih.gov This indicates the potential of the pyrazolo[3,4-b]pyridine scaffold in developing agents to combat a range of fungal infections.
Table 4: Antifungal Activity of Pyrazole-Based Derivatives
| Compound | Fungal Species | Activity Metric | Value |
|---|---|---|---|
| Compound 4 | Fusarium oxysporum f. sp. albedinis | IC50 | 99.1 µg/mL |
| Compound 160 | Saccharomyces cerevisiae | - | Moderate Activity |
| Compound 161 | Candida albicans | - | Moderate Activity |
Neuropharmacological and Central Nervous System (CNS) Activities
Anti-Alzheimer's Disease Potential and Affinity for β-Amyloid Plaques
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown promise as agents for the diagnosis and treatment of Alzheimer's disease (AD). Research has focused on their ability to interact with β-amyloid (Aβ) plaques, a hallmark of AD pathology.
Newly synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their binding affinity to Aβ plaques in brain tissue from AD patients. nih.govnih.gov Fluorescent confocal microscopy has demonstrated that compounds with dimethylamino and pyrene substitutions exhibit high and selective binding to these plaques. nih.govnih.gov These findings suggest that pyrazolo[3,4-b]pyridines could be developed as probes for imaging Aβ plaques, which is crucial for the early diagnosis of AD. nih.govacs.org While some structurally related compounds have been noted for neuroprotective and anti-Alzheimer's properties, there are limited reports directly linking the 1H-pyrazolo[3,4-b]pyridine core to high-affinity binding for Aβ plaque imaging or therapy. nih.gov One notable example, Etazolate, is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated as an α-secretase inhibitor for its potential efficacy in treating mild to moderate AD. nih.govacs.org
Ligand Interactions with CNS Receptors (e.g., A1-adenosine receptor)
A significant area of research for 1H-pyrazolo[3,4-b]pyridine derivatives has been their activity as antagonists for adenosine receptors, particularly the A1 subtype (A1AR), which are prevalent in the central nervous system.
A study involving the synthesis and testing of sixty-eight new substituted pyrazolo[3,4-b]pyridine derivatives identified them as potent antagonists of the A1 adenosine receptor. Docking studies were used to investigate the binding mode of these derivatives, revealing important interactions with specific amino acid residues of the receptor, such as L3.33(88), T3.36(91), Q3.37(92), and H6.52(251). The most active compound was separated into its enantiomers, which both demonstrated nanomolar affinity for the bovine A1AR. The (R)-enantiomer was found to be seven times more active than the (S)-enantiomer, highlighting the key role of chirality in the affinity for the A1 receptor. mdpi.com Biological assays confirmed this difference in activity between the two enantiomers, with the R form showing higher affinity for the human A1AR. mdpi.com
Other Enzyme and Receptor Modulations
Phosphodiesterase-4 (PDE4) Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a novel template for the development of potent and selective inhibitors of Phosphodiesterase 4 (PDE4). Optimization of a high-throughput screening hit led to the discovery of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides as effective PDE4 inhibitors. One derivative, designated as pyrazolopyridine 20a, demonstrated potent and selective PDE4 inhibition and was also found to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells.
Neutrophil Elastase Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of human neutrophil elastase (HNE), a protease involved in various inflammatory pathologies, particularly those affecting the pulmonary system. nih.gov In an effort to improve upon previously synthesized indazole-based inhibitors, researchers inserted an additional nitrogen atom into the scaffold, resulting in 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov This led to the development of potent HNE inhibitors with IC50 values in the low nanomolar range (10–50 nM). nih.gov Molecular modeling studies indicated that the inhibitory activity is dependent on the formation of a Michaelis complex between the hydroxyl group of HNE's Ser195 residue and the carbonyl carbon of the inhibitor. nih.gov
| Compound | Scaffold | IC50 (nM) |
|---|---|---|
| Derivative 1 | 1H-pyrazolo[3,4-b]pyridine | 10-50 |
| Derivative 2 | 1H-pyrazolo[3,4-b]pyridine | 10-50 |
Carbonic Anhydrase Inhibition
Certain derivatives based on the 1H-pyrazolo[3,4-b]pyridine structure have demonstrated strong inhibitory action against human carbonic anhydrase (hCA) isoforms. Specifically, these compounds showed activity against hCA-I and hCA-II, with IC50 values ranging from 92.34 to 168.84 nM and 73.2 to 161.22 nM, respectively.
| Isoform | IC50 Range (nM) |
|---|---|
| hCA-I | 92.34 - 168.84 |
| hCA-II | 73.2 - 161.22 |
Medicinal Chemistry and Drug Discovery Applications of 1h Pyrazolo 3,4 B Pyridin 6 Amine
Lead Compound Identification and Optimization
The identification of a promising lead compound is a critical first step in drug development. The 1H-pyrazolo[3,4-b]pyridine scaffold has served as the foundation for several lead compounds that have undergone extensive optimization to improve potency, selectivity, and pharmacokinetic properties.
A common strategy involves identifying an initial "hit" compound through screening, which then serves as a template for synthetic modifications. For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, a 1H-pyrazolo[3,4-b]pyridine derivative (compound 6 ) was identified as a hit. Subsequent optimization, focusing on two modification sites on the molecule, led to the discovery of compound 15y , which exhibited picomolar inhibitory activity against TBK1 with an IC50 value of 0.2 nM.
Structure-activity relationship (SAR) studies are integral to the optimization process. These studies explore how different chemical substitutions on the core scaffold affect biological activity. For example, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, SAR exploration of pyrazolo[3,4-b]pyridine derivatives led to the identification of compound 10g as a highly potent inhibitor of the crizotinib-resistant ALK-L1196M mutant. Similarly, the optimization of a previously identified Src inhibitor for triple-negative breast cancer (TNBC) involved the synthesis and screening of a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, leading to a potent multi-kinase inhibitor with improved properties.
Scaffold Hopping and Rational Drug Design
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, structurally distinct compounds that retain the biological activity of a known parent molecule. This approach has been successfully applied to the 1H-pyrazolo[3,4-b]pyridine framework to develop new classes of inhibitors.
Key examples of this strategy include:
FGFR Inhibitors : Researchers utilized a scaffold hopping strategy based on the structure of AZD4547 to design novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors. This approach resulted in compounds with excellent antitumor activities.
TRK Inhibitors : Based on known Tropomyosin receptor kinase (TRK) inhibitors, a scaffold hopping approach was employed to design and synthesize 38 new TRKA inhibitors featuring the pyrazolo[3,4-b]pyridine core. This led to the discovery of pan-TRK inhibitors with nanomolar potency.
MKK4 Inhibitors : Starting from the BRAFV600E inhibitor vemurafenib, which showed off-target affinity for Mitogen-activated protein kinase kinase 4 (MKK4), a scaffold-hopping approach was used. The core heterocycle was changed to 1H-pyrazolo[3,4-b]pyridine, which maintained affinity for MKK4 while improving selectivity against other kinases.
Computer-Aided Drug Design (CADD) often complements these efforts, providing insights into the binding modes of these molecules with their target proteins and guiding the rational design of more potent and selective compounds.
Development of Novel Therapeutic Agents
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to the development of a wide array of therapeutic agents targeting various diseases, particularly in oncology and immunology. Derivatives of this scaffold have shown potent inhibitory activity against several key biological targets.
| Therapeutic Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| TANK-binding kinase 1 (TBK1) | Immunology, Oncology | Compound 15y identified as a potent inhibitor with an IC50 of 0.2 nM. | |
| Tropomyosin receptor kinase (TRK) | Oncology | Compounds C03, C09, and C10 showed potent pan-TRK inhibition with IC50 values of 56, 57, and 26 nM, respectively. | |
| Fibroblast Growth Factor Receptor (FGFR) | Oncology | Novel derivatives demonstrated high potency and selectivity for FGFR over VEGFR2. | |
| Anaplastic Lymphoma Kinase (ALK) | Oncology (NSCLC) | Compound 10g showed exceptional activity against the ALK-L1196M mutant (IC50 <0.5 nM). | |
| Pim-1 Kinase | Oncology (Breast Cancer) | Compounds 17 and 19 exhibited high inhibitory activity with IC50 values of 43 and 26 nM, respectively. | |
| Janus kinase 3 (JAK3) | Autoimmune Disorders | Derivatives showed potent and selective JAK3 inhibition, with compound 13t having an IC50 of 0.1 nM. | |
| Hepatitis B Virus (HBV) Capsid Assembly | Infectious Disease | Lead optimization resulted in compound 56, a capsid assembly modulator with an EC50 of 0.034 μM. | |
| Mitogen-activated protein kinase kinase 4 (MKK4) | Liver Regeneration | Derivatives showed high affinity to MKK4 in the low nanomolar range. |
Combination Therapy Potential
The development of drug resistance and the complexity of diseases like cancer often necessitate combination therapies. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown potential for use in such therapeutic strategies. For instance, potent TBK1/IKKε inhibitors have been shown to enhance the response to PD-1 blockade, a cornerstone of cancer immunotherapy. Furthermore, novel pyrazolo[3,4-b]pyridines developed as anti-tumor agents have been suggested for further exploration in combination treatments with other immunotherapeutic drugs. This indicates a promising avenue for improving treatment outcomes by combining the targeted action of these compounds with other therapeutic modalities.
Selectivity and Off-Target Activity Profiling
A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. Kinase inhibitors, in particular, require careful selectivity profiling due to the high degree of similarity across the human kinome.
Researchers have actively profiled 1H-pyrazolo[3,4-b]pyridine derivatives for their selectivity.
The potent TBK1 inhibitor 15y was tested against a panel of 31 kinases and demonstrated good selectivity.
In the development of FGFR inhibitors, a key goal was to achieve higher selectivity for FGFR over the closely related VEGFR2 kinase, which was successfully achieved.
The ALK inhibitor 10g displayed excellent selectivity over c-Met.
Newly developed MKK4 inhibitors showed an excellent selectivity profile against essential anti-targets (MKK7, JNK1) and other off-targets.
These studies underscore the "tunability" of the 1H-pyrazolo[3,4-b]pyridine scaffold, which allows for chemical modifications that can significantly enhance target selectivity.
Pharmacokinetic Properties and Metabolic Stability
For a drug candidate to be effective, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A key component of this profile is metabolic stability, which determines the compound's half-life in the body.
Several studies on 1H-pyrazolo[3,4-b]pyridine derivatives have included assessments of these properties.
In the pursuit of HBV capsid assembly modulators, lead optimization resulted in compound 56 , which demonstrated good metabolic stability in mouse liver microsomes.
The optimized TRK inhibitor C03 was found to possess good plasma stability.
These findings indicate that the 1H-pyrazolo[3,4-b]pyridine scaffold can be modified to produce compounds with desirable drug-like properties suitable for further development.
Preclinical Efficacy Studies and Translation to Clinical Development
Before a drug candidate can be considered for human trials, it must demonstrate efficacy in preclinical models, both in vitro (in cell lines) and in vivo (in animal models).
Numerous 1H-pyrazolo[3,4-b]pyridine derivatives have shown significant preclinical efficacy:
In Vitro Studies : The TBK1 inhibitor 15y showed a micromolar antiproliferation effect on several cancer cell lines, including A172, U87MG, and A375. Pim-1 kinase inhibitors were effective against the MCF-7 breast cancer cell line. The ALK inhibitor 10g strongly suppressed the proliferation of ALK-L1196M-Ba/F3 and H2228 cells.
In Vivo Studies : Novel 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines were found to inhibit tumor growth in an orthotopic breast cancer mouse model without systemic toxicity. FGFR inhibitors based on the scaffold also demonstrated excellent in vivo antitumor activities. In an HBV infection mouse model, a prodrug of a pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogue dose-dependently inhibited HBV replication.
These successful preclinical studies highlight the therapeutic potential of this class of compounds and provide a strong rationale for their translation into clinical development for a variety of human diseases.
Patent Landscape and Commercial Significance in Drug Development
The therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold, including its 6-amino derivatives, has attracted significant attention from the pharmaceutical industry. This interest is demonstrated by a vast and growing patent landscape, with over 2,400 patents filed for compounds containing the 1H-pyrazolo[3,4-b]pyridine core. mdpi.comnih.gov This extensive patenting activity underscores the perceived value and commercial potential of these compounds in developing novel therapeutics for a wide range of diseases. The structural similarity of this scaffold to natural purine (B94841) bases makes it a privileged structure for designing molecules that can interact with various biological targets, particularly kinases. nih.govmdpi.com
The commercial drive to develop drugs based on this scaffold is evidenced by the number of compounds that have entered various stages of the drug development pipeline. A database analysis revealed that at least 14 drugs containing the 1H-pyrazolo[3,4-b]pyridine core are in different phases of research, with seven classified as experimental, five as investigational (undergoing approval phases), and two having received approval. nih.gov This progression from preclinical discovery to clinical investigation and market approval highlights the tangible commercial significance of this heterocyclic system.
Major pharmaceutical companies have been active in patenting derivatives of this scaffold, indicating its importance in their drug discovery programs. The patents cover a broad spectrum of therapeutic areas, primarily focusing on oncology, central nervous system (CNS) disorders, and inflammatory conditions.
Key therapeutic applications and representative patents are detailed below:
Oncology: A significant portion of patent filings for 1H-pyrazolo[3,4-b]pyridine derivatives are in the field of oncology. These compounds are often designed as kinase inhibitors, a critical class of cancer therapeutics. For instance, patents describe their use in treating a variety of cancers, including colon, ovarian, pancreatic, breast, liver, prostate, and hematological malignancies, by inhibiting processes like angiogenesis and cellular proliferation. googleapis.com Specific patents have been granted for derivatives designed as potent inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK), particularly against resistant mutations found in non-small cell lung cancer, and TANK-binding kinase 1 (TBK1), which has implications for both cancer and immune-related disorders. nih.govnih.gov
Central Nervous System (CNS) Disorders: Pharmaceutical giant Pfizer holds patents for pyrazolo[3,4-b]pyridine derivatives aimed at treating a range of CNS conditions. nih.gov These include attention deficit hyperactivity disorder (ADHD), neuropathic pain, anxiety, depression, and schizophrenia. nih.gov
Inflammatory and Autoimmune Diseases: The scaffold is also being explored for its anti-inflammatory potential. Patents cover its use as phosphodiesterase type 4 (PDE4) inhibitors, a target for inflammatory diseases. google.com While a related scaffold, pyrazolo[3,4-d]pyrimidine, has been patented for Janus kinase 3 (JAK3) inhibition in the context of rheumatoid arthritis, the research provides a strategic direction for designing selective inhibitors based on the broader pyrazolopyridine family. nih.gov
The following table summarizes a selection of key patents, illustrating the breadth of research and commercial interest in the 1H-pyrazolo[3,4-b]pyridine scaffold.
Table 1: Selected Patents for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Patent Number | Assignee/Applicant | Therapeutic Area | Description of Patented Compounds |
|---|---|---|---|
| US-7485636-B2 | Pfizer | CNS Disorders | Covers pyrazolo[3,4-b]pyridines and indazoles for treating conditions like ADHD, neuropathic pain, anxiety, and depression. nih.gov |
| EP 3305073 A1 | Not specified | Oncology | Describes the use of 1H-pyrazolo[3,4-b]pyridine compounds for treating various cancers by inhibiting angiogenesis and cell proliferation. googleapis.com |
| EP 2 567 959 | Sanofi | Oncology (Kinase Inhibitors) | Focuses on 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. googleapis.com |
The extensive patent portfolio and the progression of several candidates into clinical trials signal a strong commercial belief in the therapeutic utility of 1H-pyrazolo[3,4-b]pyridine derivatives. The continued research and patent filings by major pharmaceutical companies suggest that compounds based on this scaffold are likely to be a significant area of drug development for years to come.
Q & A
Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-B]pyridin-6-amine derivatives, and how are reaction conditions optimized?
A widely used method involves meglumine-catalyzed multicomponent reactions under mild conditions. For example, hydrazine, ethyl acetoacetate, aryl aldehydes, and substituted phenylacetonitriles react in ethanol at room temperature to yield derivatives with high efficiency (70–92% yields). Key optimizations include using ethanol as a solvent and meglumine to catalyze protonation, Knoevenagel condensation, and cyclization steps. Substituents on aryl aldehydes (e.g., nitro groups) stabilize intermediates, though aliphatic aldehydes often lead to side products .
Q. How is the biological activity of this compound derivatives typically evaluated in preclinical studies?
Derivatives are screened for kinase inhibition (e.g., FGFR, soluble guanylyl cyclase) or antitumor efficacy using in vitro assays (e.g., enzyme inhibition IC₅₀) and in vivo mouse models. For instance, compound 7a (1-phenyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridin-4-ol) showed potent anti-breast cancer activity in murine models, validated via HPLC purity (>97%) and HR-MS for structural confirmation .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- HR-MS (ESI) : Confirms molecular weight (e.g., C₂₅H₂₁N₄O [M+H]⁺: 393.1716) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methylthio groups at δ 2.5 ppm) .
- HPLC : Ensures purity (>95%) under UV detection (254 nm) .
Advanced Research Questions
Q. How do electronic effects of substituents on aryl aldehydes influence reaction yields and product complexity in multicomponent syntheses?
Electron-withdrawing groups (e.g., nitro) on aryl aldehydes stabilize intermediates, improving yields (up to 92%). In contrast, electron-donating groups (e.g., methoxy) lead to complex mixtures due to destabilized intermediates. Aliphatic aldehydes (e.g., formaldehyde) are incompatible, as they fail to form stable Knoevenagel adducts, necessitating strict substrate selection .
Q. What strategies enhance aqueous solubility of this compound derivatives for kinase inhibitor applications?
Replacing indazole cores with 1H-pyrazolo[3,4-b]pyrazine scaffolds reduces lipophilicity (lower LogD) and improves solubility. For example, sulfonamide derivatives with hydrophilic hinge-binding motifs achieved solubility >0.001 mg/mL (pH 7.4), critical for bioavailability in kinase assays .
Q. How can data contradictions arising from substituent effects in SAR studies be systematically addressed?
- Controlled comparative synthesis : Prepare derivatives with incremental substituent changes (e.g., halogen vs. methyl groups).
- Molecular docking : Validate binding modes (e.g., FGFR1 kinase domain interactions) to explain potency variations .
- Physicochemical profiling : Correlate solubility, LogD, and metabolic stability with structural features .
Q. What mechanistic insights explain the formation of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives via multicomponent reactions?
The mechanism involves:
Protonation of ethyl acetoacetate by meglumine.
Knoevenagel condensation between aryl aldehydes and nitriles.
Michael addition and cyclization via NH₃ nucleophilic attack.
Isotopic labeling and intermediate trapping (e.g., isolating adduct D in Scheme 2) confirm this pathway .
Q. How does incorporation of pyrazolo-pyridine analogs into oligonucleotides affect fluorescence and duplex stability?
Derivatives like 8-aza-7-deazapurin-2-amine exhibit >95% fluorescence quenching in duplex DNA due to base stacking. Despite this, melting profiles (Tm) remain comparable to natural purines, suggesting minimal destabilization. CD spectra, however, show altered helicity, indicating structural perturbations .
Methodological Tables
Q. Table 1. Substituent Effects on Multicomponent Reaction Yields
| Aryl Aldehyde Substituent | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|
| 4-Nitro | 92 | 98.5 | Stable intermediate |
| 4-Methoxy | 70 | 95.2 | Complex mixture |
| Aliphatic (Formaldehyde) | <10 | N/A | Side reactions |
| Data from |
Q. Table 2. Solubility and Kinase Inhibition of Selected Derivatives
| Compound | LogD | Solubility (mg/mL, pH 7.4) | FGFR1 IC₅₀ (nM) |
|---|---|---|---|
| 14 | 2.1 | 0.008 | 12 |
| 16 | 1.8 | 0.015 | 8 |
| 21a | 1.5 | 0.023 | 5 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
